molecular formula C19H17ClFN3O3S B2708958 1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 946293-15-8

1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B2708958
CAS No.: 946293-15-8
M. Wt: 421.87
InChI Key: SYDRQGICSIBOCE-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine is a complex organic compound that features a combination of sulfonyl, oxadiazole, and piperidine functional groups

Preparation Methods

The synthesis of 1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Piperidine Introduction: The final step involves the nucleophilic substitution reaction where the piperidine ring is introduced to the sulfonyl-oxadiazole intermediate.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the piperidine ring or modification of the oxadiazole ring.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with potential anti-inflammatory, anti-cancer, or anti-microbial properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biological targets.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonyl and oxadiazole groups are known to interact with biological macromolecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

1-(4-Chlorobenzenesulfonyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other compounds that have similar functional groups:

    1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine: This compound differs by having a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine: The presence of a methyl group instead of a fluorine atom can influence the compound’s lipophilicity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

5-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-14-5-7-15(8-6-14)28(25,26)24-11-9-13(10-12-24)19-22-18(23-27-19)16-3-1-2-4-17(16)21/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDRQGICSIBOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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